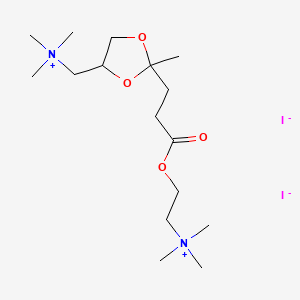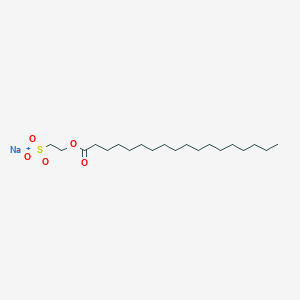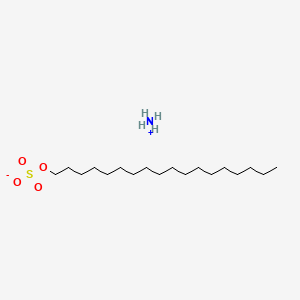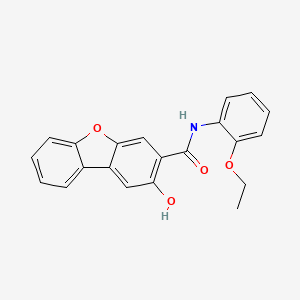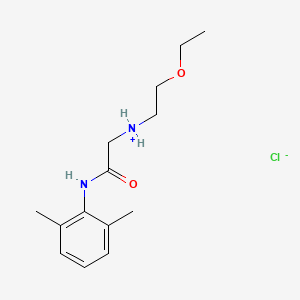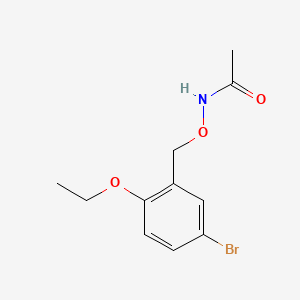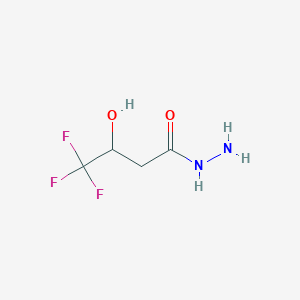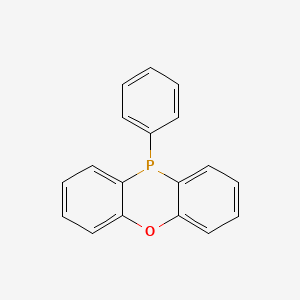
10-Phenylphenoxaphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Phenylphenoxaphosphine is a chemical compound characterized by a phenyl group attached to a phenoxaphosphine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylphenoxaphosphine typically involves the successive treatment of phenyl ether with n-butyl-lithium and phenylphosphonous dichloride. This process is carried out in a one-step reaction, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions: 10-Phenylphenoxaphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its original state.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridine and permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: The original phenoxaphosphine structure.
Substitution: Derivatives with different functional groups replacing the phenyl group.
科学的研究の応用
10-Phenylphenoxaphosphine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of phosphorus-containing polymers and other advanced materials.
作用機序
The mechanism of action of 10-Phenylphenoxaphosphine involves its interaction with various molecular targets. The compound’s phenyl and phosphine groups allow it to participate in complex formation and catalytic processes. The pathways involved include:
Coordination with metal ions: Facilitating catalytic reactions.
Interaction with biological molecules: Potentially affecting biochemical pathways.
類似化合物との比較
- 10-Phenylphenothiaphosphine
- 10-Phenylphenoxaphosphine oxide
- Bis-(o-methoxyphenyl)-phenylphosphine
Comparison: Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific research and industrial applications .
特性
CAS番号 |
1225-16-7 |
|---|---|
分子式 |
C18H13OP |
分子量 |
276.3 g/mol |
IUPAC名 |
10-phenylphenoxaphosphinine |
InChI |
InChI=1S/C18H13OP/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20/h1-13H |
InChIキー |
KLLXAWLGJJIUSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


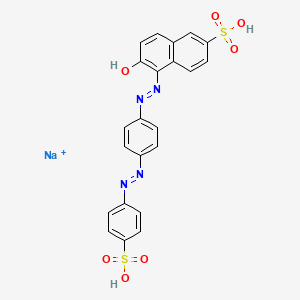


![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
